5-Cyclobutyl-2,3-dihydrofuran
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Overview
Description
5-Cyclobutyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans It features a cyclobutyl group attached to the furan ring, specifically at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the conversion of 1,4-butanediol on cobalt catalysts can yield 2,3-dihydrofuran
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. The dehydration of 2-butene-1,4-diol on aluminum oxide or cobalt-containing catalysts is a potential method . The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutyl-2,3-dihydrofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives.
Substitution: Substitution reactions, particularly at the furan ring, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
5-Cyclobutyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-2,3-dihydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
2,3-Dihydrofuran: A simpler analog without the cyclobutyl group.
2,5-Dihydrofuran: Another dihydrofuran isomer with different reactivity.
Tetrahydrofuran: A fully saturated analog with different chemical properties.
Uniqueness: 5-Cyclobutyl-2,3-dihydrofuran is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
923277-47-8 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-cyclobutyl-2,3-dihydrofuran |
InChI |
InChI=1S/C8H12O/c1-3-7(4-1)8-5-2-6-9-8/h5,7H,1-4,6H2 |
InChI Key |
QHOCAOFCHVFIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CCCO2 |
Origin of Product |
United States |
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